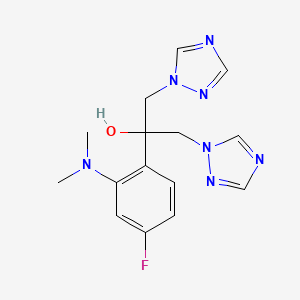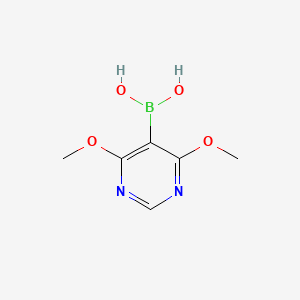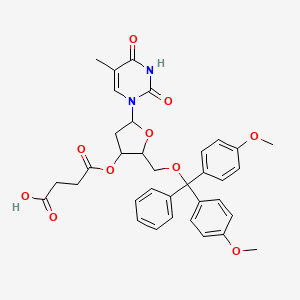![molecular formula C9H11ClN2O5 B13403806 1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2’-deoxyuridine: is a halogenated uridine derivative that serves as a thymidine analogue. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This compound is widely used in scientific research to study DNA replication, repair, and recombination .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 5-position of the uracil ring with a chlorine atom .
Industrial Production Methods: Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to achieve high yields and purity .
化学反应分析
Types of Reactions: 5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the deoxyribose sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives of 2’-deoxyuridine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 5-Chloro-2’-deoxyuridine.
科学研究应用
5-Chloro-2’-deoxyuridine is extensively used in scientific research, including:
Chemistry: It is used to study the miscoding potential of DNA damage and the effects of halogenation on nucleosides.
Biology: It serves as a marker for DNA replication and cell proliferation studies.
Medicine: It is used in cancer research to study cell cycle dynamics and the effects of DNA damage.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
作用机制
5-Chloro-2’-deoxyuridine exerts its effects by being incorporated into DNA during replication. This incorporation can lead to mutations, DNA damage, and cell cycle arrest . The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis .
相似化合物的比较
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 5-Chloro-2’-deoxyuridine is unique due to its chlorine substitution, which affects its miscoding potential and toxicity compared to other halogenated derivatives . While 5-Bromo-2’-deoxyuridine and 5-Iodo-2’-deoxyuridine are also used as thymidine analogues, they differ in their reactivity and effects on DNA .
属性
分子式 |
C9H11ClN2O5 |
|---|---|
分子量 |
262.65 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
InChI 键 |
XOTUXDQKWDTKSI-PDVZPSIWSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)Cl |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)










![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
